molecular formula C16H19NO3 B13661933 (3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13661933
M. Wt: 273.33 g/mol
InChI Key: NGCKJIDKOVNEIV-GOOCMWNKSA-N
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Description

(3-Exo)-benzyl 3-formyl-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Exo)-benzyl 3-formyl-8-azabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules One common approach involves the formation of the azabicyclo[321]octane core through cyclization reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-exo)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
  • 8-oxo-3-azabicyclo[3.2.1]octane compounds

Uniqueness

(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of both benzyl and formyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13?,14-,15+

InChI Key

NGCKJIDKOVNEIV-GOOCMWNKSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C=O

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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